molecular formula C27H32O13 B1194781 Pinocembrin 7-rhamnosylglucoside CAS No. 13241-31-1

Pinocembrin 7-rhamnosylglucoside

Cat. No. B1194781
CAS RN: 13241-31-1
M. Wt: 564.5 g/mol
InChI Key: UVPBNPUZWAOBQX-AFUJZTQMSA-N
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Description

Pinocembrin 7-rhamnosylglucoside is a natural flavanone found abundantly in diverse flora across various plant families and honey . It has demonstrated potent pharmacological properties in in vitro and in vivo models .


Synthesis Analysis

Pinocembrin can be obtained by biosynthesis . The efficiency of biosynthesis can be improved by a metabolic engineering strategy and a two-phase pH fermentation strategy . Researchers have established genetically engineered E. coli to synthesize pinocembrin from glucose .


Chemical Reactions Analysis

Pinocembrin poses an interest for its remarkable pharmacological activities, such as neuroprotection, anti-oxidation, and anti-inflammation . L-Phenylalanine, as a precursor compound, produces cinnamic acid under the action of phenylalanine ammonia lyase, which generates cinnamoyl-CoA under the action of CoA ligase, and adds malonyl-CoA to the reaction system to form pinocembrin chalcone under the action of chalcone synthase .

Scientific Research Applications

Neuroprotective Effects

Pinocembrin demonstrates significant neuroprotective effects, particularly in relation to cerebral ischemia-reperfusion injury. Studies indicate that it can ameliorate damage induced by ischemia-reperfusion through suppressing oxidative stress, inflammatory markers, and apoptosis, as well as mitigating neurotransmitter activity changes and normalizing infarct size (Saad et al., 2015), (Zhao et al., 2014), (Shi et al., 2011).

Vascular and Cardiovascular Applications

Pinocembrin has been found to inhibit angiotensin II-induced vasoconstriction in rat aorta, suggesting potential applications in treating hypertension and cardiovascular diseases. This effect is linked to the suppression of the increase in intracellular calcium and extracellular signal-regulated kinase (ERK1/2) activation (Li et al., 2013).

Anti-Inflammatory and Immunomodulatory Properties

Studies show that pinocembrin exerts anti-inflammatory effects, evidenced by its ability to regulate the production of inflammatory cytokines and inhibit key inflammatory pathways in various models, including lung injury and allergic reactions (Soromou et al., 2012), (Gu et al., 2017).

Potential in Treating Neurodegenerative Diseases

Research suggests that pinocembrin could have therapeutic applications in neurodegenerative diseases like Alzheimer’s. It protects against beta-amyloid-induced toxicity in neurons and has been shown to inhibit key processes involved in neuronal degeneration (Liu et al., 2012).

Anti-Cancer Potential

Pinocembrin has exhibited potential anti-cancer properties, as seen in studies where it induced apoptosis and suppressed autophagy in melanoma cells. These findings suggest its application potential for melanoma therapy and possibly other cancers (Zheng et al., 2018).

Effects on Xenobiotic-Metabolizing Enzymes

Research indicates that pinocembrin affects certain xenobiotic-metabolizing enzymes, which could have implications in pharmacology and toxicology. For example, it increased heme oxygenase activity without significantly affecting other phase II enzymes or cytochrome P450 enzymes (Punvittayagul et al., 2011).

Pharmacokinetics and Biosynthesis

Advances in understanding the biosynthesis, pharmacology, and pharmacokinetics of pinocembrin shed light on its effects on diseases and potential therapeutic applications. Studies highlight its rapid absorption and ability to cross the blood-brain barrier, key factors in its efficacy in treating cerebral ischemia and other neurological conditions (Shen et al., 2019).

Safety And Hazards

Toxicity evaluation revealed that pinocembrin is safe for consumption and administration without adverse effects or accumulation observed inside the body . Phase I human clinical trials disclosed that healthy female and male subjects tolerated pinocembrin injection well .

Future Directions

Pinocembrin is a promising phytochemical in functional food ingredient development and drug discovery in health care applications . It has been approved by China Food and Drug Administration (CFDA) as a new treatment drug for ischemic stroke and is currently in progress in phase II clinical trials . Future studies should focus on the cellular and molecular targets of pinocembrin and explore other possible applications for CNS diseases .

properties

CAS RN

13241-31-1

Product Name

Pinocembrin 7-rhamnosylglucoside

Molecular Formula

C27H32O13

Molecular Weight

564.5 g/mol

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O13/c1-11-20(31)22(33)24(35)26(36-11)40-25-23(34)21(32)18(10-28)39-27(25)37-13-7-14(29)19-15(30)9-16(38-17(19)8-13)12-5-3-2-4-6-12/h2-8,11,16,18,20-29,31-35H,9-10H2,1H3/t11-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1

InChI Key

UVPBNPUZWAOBQX-AFUJZTQMSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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